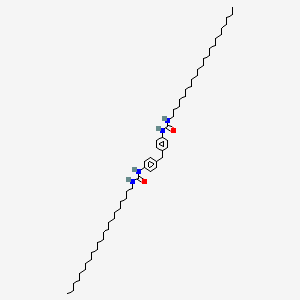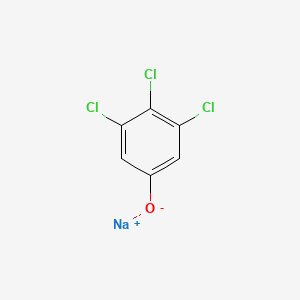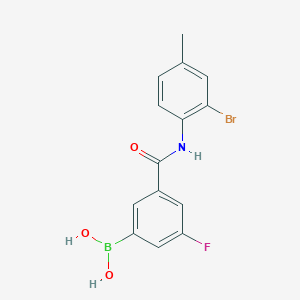
2-Butoxyethyl diisodecyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl diisodecyl phosphite is an organophosphorus compound with the molecular formula C26H55O4P and a molecular weight of 462.686 g/mol . It is commonly used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes.
Méthodes De Préparation
The synthesis of 2-Butoxyethyl diisodecyl phosphite typically involves the reaction of 2-butoxyethanol with diisodecyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-Butoxyethyl diisodecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield phosphites.
Substitution: It can undergo substitution reactions with various reagents to form different phosphite derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Butoxyethyl diisodecyl phosphite has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: It is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
Mécanisme D'action
The primary mechanism of action of 2-Butoxyethyl diisodecyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to oxidation. This is achieved through the formation of stable phosphite radicals that terminate the oxidation process. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which further react with the phosphite to form stable products .
Comparaison Avec Des Composés Similaires
2-Butoxyethyl diisodecyl phosphite can be compared with other similar compounds such as:
- Tris(2-butoxyethyl) phosphate
- 2-Butoxyethyl diphenyl phosphite
- 2-Butoxyethyl diisotridecyl phosphite
These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness as antioxidants. This compound is unique in its high molecular weight and specific substitution pattern, which provides enhanced stability and effectiveness in various applications .
Propriétés
Numéro CAS |
93843-26-6 |
|---|---|
Formule moléculaire |
C26H55O4P |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-butoxyethyl bis(8-methylnonyl) phosphite |
InChI |
InChI=1S/C26H55O4P/c1-6-7-20-27-23-24-30-31(28-21-16-12-8-10-14-18-25(2)3)29-22-17-13-9-11-15-19-26(4)5/h25-26H,6-24H2,1-5H3 |
Clé InChI |
ZGKWDPIWNXHCHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


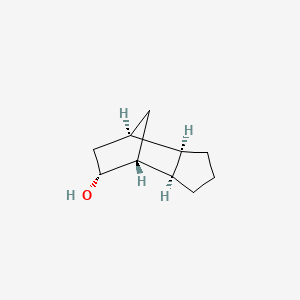

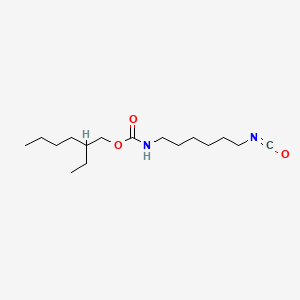
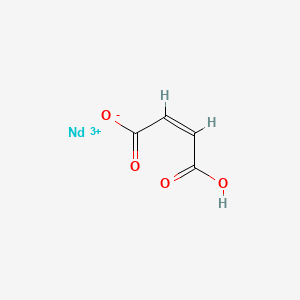


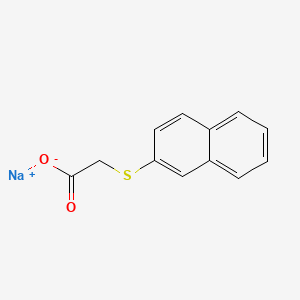
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
